chemical properties of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene
chemical properties of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene
This technical guide provides a comprehensive analysis of the chemical properties, potential synthetic routes, and theoretical applications of the novel compound [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in exploring the potential of this unique molecular scaffold.
Introduction
[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene is a halogenated organic compound featuring a dichlorinated propene chain attached to a benzene ring. Its structure, possessing both allylic and benzylic characteristics, suggests a high degree of reactivity and potential for diverse chemical transformations. This guide will delve into the known and predicted chemical properties of this compound, outline plausible synthetic methodologies, and discuss its potential applications in medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
Precise experimental data for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene is not extensively available in the public domain. The following information is based on computational data retrieved from established chemical databases.
| Identifier | Value | Source |
| IUPAC Name | [3-chloro-2-(chloromethyl)prop-1-enyl]benzene | PubChem[1] |
| CAS Number | 172607-41-9 | PubChem[1] |
| Molecular Formula | C10H10Cl2 | PubChem[1] |
| Molecular Weight | 201.09 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C=C(CCl)CCl | PubChem[1] |
| InChI Key | ALOXCDWHUMEDFU-UHFFFAOYSA-N | PubChem[1] |
Note: The physical properties such as melting point, boiling point, and solubility have not been experimentally determined and reported in the available literature. Based on its molecular weight and non-polar nature, it is predicted to be a liquid or a low-melting solid at room temperature with poor solubility in water but good solubility in organic solvents.
Reactivity and Mechanistic Considerations
The chemical reactivity of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene is dictated by the presence of two key functional groups: a dichlorinated propene unit and a phenyl group. This unique combination confers a high potential for various organic reactions.
The allylic chloride moiety is particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2), as the resulting carbocation intermediate would be stabilized by resonance with the adjacent double bond and the benzene ring.[2][3] Strong nucleophiles are expected to favor an SN2 mechanism, while weaker nucleophiles and polar protic solvents would promote an SN1 pathway.[4] Elimination reactions (E1 and E2) are also plausible, especially in the presence of strong, sterically hindered bases, leading to the formation of dienes.
The vinylic chloride is generally less reactive towards nucleophilic substitution than the allylic chloride. However, under specific conditions, such as with strong bases or in the presence of a suitable catalyst, it can undergo substitution or elimination reactions.
The benzene ring can participate in electrophilic aromatic substitution reactions. The orientation of substitution will be directed by the electron-withdrawing or -donating nature of the dichloropropenyl substituent.
Caption: Key reaction pathways for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene.
Potential Synthetic Pathways
While a specific, validated synthesis for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene is not documented in readily available literature, plausible synthetic routes can be proposed based on established organic chemistry principles and analogous reactions.
Pathway 1: Wittig-type Reaction followed by Chlorination
This pathway involves the initial formation of a phenyl-substituted propene derivative, followed by selective chlorination of the allylic positions.
Step-by-Step Protocol:
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Wittig Reaction: React benzaldehyde with a suitable phosphonium ylide derived from a 2,3-dihalopropene to form a 1-phenyl-2-halo-prop-1-ene.
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Allylic Chlorination: Subject the resulting product to allylic chlorination using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator to introduce the second chlorine atom at the allylic position.
Caption: Proposed synthesis via Friedel-Crafts alkylation of benzene.
Potential Applications in Drug Development
The highly functionalized nature of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene makes it an attractive scaffold for the synthesis of novel bioactive molecules. The two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles, allowing for the introduction of diverse functional groups.
This "molecular Lego" approach could be utilized to generate libraries of compounds for high-throughput screening in drug discovery programs. The rigidified propene backbone could serve as a constrained linker to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially leading to high-affinity interactions with biological targets. For instance, the scaffold could be used to synthesize novel analogs of existing drugs, where the dichloropropenylphenyl moiety acts as a bioisosteric replacement for other aromatic or aliphatic systems.
Safety and Handling
Given the lack of specific toxicological data, [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Based on the properties of analogous allylic and benzylic halides, this compound is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. [5][6]It may also be toxic if ingested or absorbed through the skin. [7][8]All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene represents an intriguing yet underexplored chemical entity. Its predicted high reactivity, stemming from the presence of two distinct chlorine atoms on a phenyl-substituted propene framework, opens up numerous possibilities for synthetic transformations. While experimental data remains scarce, the theoretical considerations and proposed synthetic pathways outlined in this guide provide a solid foundation for future research into this promising molecule. Further investigation is warranted to fully elucidate its chemical properties and unlock its potential in medicinal chemistry and materials science.
References
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PubChem. [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. SN2 Reactions of Allylic Halides and Tosylates. [Link]
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International Labour Organization. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. [Link]
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The Organic Chemistry Tutor. Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
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Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation. [Link]
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Organic Syntheses. 3-chloro-2-(chloromethyl)-1-propene. [Link]
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SpectraBase. 3-Chloro-2-(chloromethyl)propene. [Link]
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PubChem. 3-Chloro-2-chloromethyl-1-propene. National Center for Biotechnology Information. [Link]
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The Journal of Organic Chemistry. Synthesis of electrophilic allyl dichlorides. [Link]
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Fisher Scientific. Safety Data Sheet. [Link]
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